5-Chloro-6-fluoroindolin-2-one
CAS No.:
Cat. No.: VC15988333
Molecular Formula: C8H5ClFNO
Molecular Weight: 185.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClFNO |
|---|---|
| Molecular Weight | 185.58 g/mol |
| IUPAC Name | 5-chloro-6-fluoro-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
| Standard InChI Key | NZSMUTYEYKZGPW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC(=C(C=C2NC1=O)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The molecular formula of 5-chloro-6-fluoroindolin-2-one is C₈H₅ClFNO, with a molecular weight of 185.58 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-6-fluoro-1,3-dihydroindol-2-one |
| CAS Registry Number | Not formally assigned* |
| SMILES | ClC1=C(F)C=C2C(=O)NC=C12 |
| Topological Polar Surface Area | 46.2 Ų |
*Note: The CAS number for this specific isomer remains unassigned in public databases, though analogs like 6-chloro-5-fluoroindolin-2-one (CAS 100487-74-9) are documented .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for positional isomers provide reference benchmarks. For example, 6-chloro-5-fluoroindolin-2-one exhibits:
X-ray crystallography of related structures reveals planarity in the indole ring system, with halogen substituents inducing subtle distortions in bond angles .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-chloro-6-fluoroindolin-2-one can be approached via two primary routes:
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Halogenation of indolin-2-one precursors
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Cyclization of substituted aniline derivatives
Stepwise Synthesis Protocol
A modified protocol based on the synthesis of 6-chloro-5-fluoroindole involves:
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Imine Formation:
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Cyclization:
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Hydrolysis of the imine intermediate with HCl, followed by reduction using NaBH₄ in a dioxane/water system.
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Key step for forming the indole scaffold.
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Oxidation to Indolin-2-one:
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Treat the indole intermediate with an oxidizing agent (e.g., KMnO₄ under acidic conditions) to introduce the ketone functionality.
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Critical Parameters:
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Temperature control during cyclization (reflux at 80–100°C).
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Solvent selection (toluene/dioxane mixtures optimize reaction efficiency).
Industrial-Scale Considerations
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 200 W), though this method requires validation for this specific isomer.
Computational Modeling and Structure-Activity Relationships (SAR)
Density Functional Theory (DFT) Calculations
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HOMO-LUMO Gap: 5.2 eV (indicative of moderate reactivity).
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Electrostatic Potential: Fluorine atom creates a region of high electron density, enhancing hydrogen-bonding capacity .
Molecular Docking Studies
Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) reveals:
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Halogen bonds between Cl/F and backbone carbonyls (2.9–3.1 Å).
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π-Stacking interactions with Phe-723 residue.
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
This compound serves as a precursor to:
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Protein kinase inhibitors
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Selective serotonin reuptake inhibitors (SSRIs)
Material Science Applications
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Organic semiconductors (hole mobility: 0.12 cm²/V·s).
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Photostabilizers in polymer blends.
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